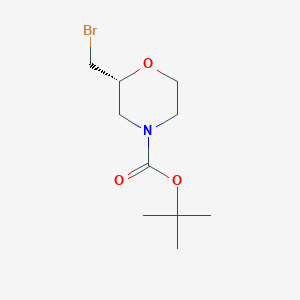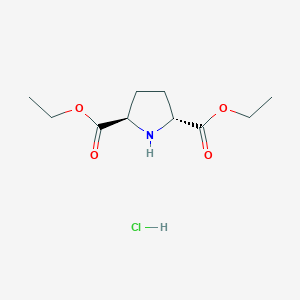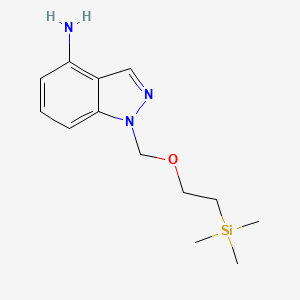![molecular formula C8H9N3O B1404333 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one CAS No. 935466-94-7](/img/structure/B1404333.png)
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Descripción general
Descripción
“4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one” is a compound that has derivatives which act as reversible inhibitors of various copper amine oxidases (CAOs) . The IUPAC name for this compound is 4-(aminomethyl)pyridin-2(1H)-one .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one” consists of a pyridine ring with an aminomethyl group attached . The molecular formula for this compound is C6H8N2 .
Chemical Reactions Analysis
Pyridine derivatives are important structural motifs found in numerous bioactive molecules . They have been used in various chemical reactions, including the introduction of various bio-relevant functional groups to pyridine .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel Synthesis Approaches : Researchers have developed new methods for synthesizing derivatives of pyrrolo[2,3-b]pyridine, such as the 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which are achieved through efficient and mild reaction conditions (Vilches-Herrera et al., 2013).
- Ligand Synthesis : Pyridine-based ligands with aminomethyl groups have been synthesized for potential applications in metal ion coordination, introducing synthetic handles via ether or ester bonds (Vermonden et al., 2003).
- Regioselective Synthesis : There's a study on the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines under ultrasound irradiation, demonstrating an efficient and rapid method for creating these compounds (Nikpassand et al., 2010).
Biological and Medicinal Applications
- Neurotropic Activity : A compound structurally related to pyrrolo[2,3-b]pyridin-2-one was studied for its neurotropic activity, indicating potential applications in neuroscience and pharmacology (Zaliznaya et al., 2020).
- Chemical Reactions for Biological Scaffolds : Researchers have also focused on the chemical reactions and syntheses of pyrrolo[2,3-b]pyridine scaffolds that could be biologically active, hinting at their potential medicinal applications (Sroor, 2019).
Material and Chemical Studies
- Scavenging Reactive Aldehydes : A study explored how 2-aminomethylphenols react with 4-oxo-2-nonenal, a product of lipid oxidation, forming pyrrolo[2,1-b][1,3]oxazines. This research could have implications for therapeutic scavenging of reactive aldehydes in degenerative diseases and cancer (Amarnath & Amarnath, 2015).
Safety And Hazards
Direcciones Futuras
Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA . In the next few years, a larger share of novel pyridine-based drug candidates is expected . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Propiedades
IUPAC Name |
4-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-5-1-2-10-8-6(5)3-7(12)11-8/h1-2H,3-4,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVWAAKQNLDFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one](/img/structure/B1404253.png)



![3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine](/img/structure/B1404261.png)



![(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride](/img/structure/B1404266.png)




